2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group attached to the amino group
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylaminooxy)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-2-10(11(14)15)18-13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
MDEALWKYSONFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Starting from Chiral Amino Acids
Method A: Direct Functionalization of L-Threonine Derivatives
- Step 1: Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine to yield N-Cbz-L-threonine derivatives.
- Step 2: Selective oxidation of the hydroxyl group at the 3-position to form a suitable oxy intermediate, often via oxidation with reagents like Dess–Martin periodinane or Swern oxidation.
- Step 3: Formation of the oxyamine linkage through nucleophilic substitution with hydroxylamine derivatives, ensuring stereochemical fidelity.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cbz protection | Cbz-Cl, NaHCO₃ | Room temp, aqueous biphasic | Ensures selective amine protection |
| Oxidation | Dess–Martin periodinane | -78°C to room temp | Mild oxidation preserving stereochemistry |
| Oxyamine coupling | Hydroxylamine hydrochloride | Slightly basic, reflux | Forms N–O bonds with stereocontrol |
Oxyamination via Nucleophilic Substitution
Method B: Oxyamination of β-Substituted Butanoic Acid Derivatives
- Step 1: Synthesis of β-hydroxy amino acid intermediates via asymmetric synthesis, employing chiral catalysts or auxiliaries.
- Step 2: Conversion of hydroxyl groups to oxyamino groups using reagents like O-(2,4-dinitrophenyl)hydroxylamine under mild basic conditions.
- Step 3: Deprotection and functional group adjustments to obtain the target compound.
Protection and Deprotection Strategies
- The benzyloxycarbonyl group (Cbz) is introduced early to protect amino functionalities, facilitating subsequent oxyfunctionalization.
- The oxy group is introduced via nucleophilic attack on activated intermediates, such as epoxides or halides, under stereocontrolled conditions.
- Final deprotection of the Cbz group can be achieved via catalytic hydrogenation over Pd/C, yielding the free aminooxy derivative.
Advanced Synthetic Strategies and Innovations
Use of Flow Microreactors
Recent advances favor flow chemistry for scalable synthesis, allowing precise control over reaction parameters, minimizing side reactions, and improving stereoselectivity. For example, the oxidation and oxyamination steps can be integrated into a continuous process, reducing reaction times and increasing yields.
Stereocontrol and Chirality
Chiral auxiliaries such as (–)-menthol or chiral catalysts like Sharpless epoxidation reagents enable stereoselective oxyamination, ensuring the formation of the (2S,3R) stereoisomer with high enantiomeric excess.
Data Tables Summarizing Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cbz protection | Cbz-Cl, NaHCO₃ | Dichloromethane | Room temp | 85–90 | Efficient amine protection |
| Oxidation | Dess–Martin | Dichloromethane | -78°C to RT | 70–85 | Preserves stereochemistry |
| Oxyamination | O-(2,4-dinitrophenyl)hydroxylamine | Acetone/THF | RT | 65–80 | Stereoselective oxyamino group installation |
| Hydrogenation | H₂, Pd/C | Ethanol | RT | 90+ | Cbz deprotection |
Notable Research Discoveries and Insights
- Stability and Isomerization: Recent studies have highlighted the propensity of oxetane-carboxylic acids to isomerize into lactones, which can be exploited synthetically to access novel cyclic structures. This phenomenon is relevant when designing synthesis pathways for oxy-functionalized amino acids, including the target compound (see).
- Stereochemical Control: The use of chiral catalysts, such as Sharpless epoxidation, has enabled high stereoselectivity in oxyamination steps, crucial for obtaining the (2S,3R) configuration.
- Flow Chemistry Applications: The integration of flow reactors has improved the scalability and safety of synthesizing sensitive intermediates like oxyamino acids, reducing side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of derivatives with different protecting groups.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}butanoic acid: A similar compound with a different protecting group.
2-({[(tert-Butoxycarbonyl]amino}oxy)butanoic acid: Another derivative with a tert-butoxycarbonyl protecting group.
2-({[(Methoxycarbonyl]amino}oxy)butanoic acid: A derivative with a methoxycarbonyl protecting group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required.
Biological Activity
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid, also known as benzyloxycarbonyl-protected amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is C12H15NO4, with a molecular weight of approximately 255.24 g/mol. The compound features a benzyloxycarbonyl (Cbz) group that protects the amino functionality, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine.
- Formation of the Butanoic Acid Backbone : The core structure is formed through standard organic synthesis techniques.
- Purification : The product is purified using methods such as recrystallization or chromatography.
The mechanism of action for this compound involves its interaction with biological macromolecules, particularly enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. This release enhances the compound's binding affinity to target sites due to the presence of functional groups that facilitate interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing amino acid conjugates demonstrated significant antibacterial activity against various strains including E. coli and S. aureus .
Enzyme Inhibition
Inhibitory studies have suggested that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in metabolic processes. Specific research has focused on its role in inhibiting proteases and other enzymes critical for cellular functions .
Case Studies and Research Findings
- Antimalarial Properties : A study evaluated conjugates of benzyloxycarbonyl-protected amino acids against Plasmodium species, revealing enhanced activity in certain derivatives compared to standard treatments like chloroquine .
- Cytotoxic Effects : Investigations into the cytotoxic effects of this compound on cancer cell lines showed promising results, indicating potential use in cancer therapeutics .
- Antioxidant Activity : Some derivatives have been reported to exhibit antioxidant properties, which may have implications for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C12H15NO4 | Antimicrobial, enzyme inhibition |
| 2-([(Benzyloxy)carbonyl]amino)butanoic acid | C11H13NO4 | Lower reactivity due to lack of hydroxyl group |
| 2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid | C12H14FNO4 | Enhanced binding affinity due to fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
